Teneligliptin D8 is a deuterium-labeled version of Teneligliptin. Deuterium is a stable isotope of hydrogen with one extra neutron in its nucleus. By replacing a specific number of hydrogen atoms in Teneligliptin with deuterium atoms, scientists can track its movement through the body and measure its breakdown products. This information helps researchers understand how the body absorbs, distributes, metabolizes, and excretes Teneligliptin .
Teneligliptin D8 serves as a reliable internal standard in analytical techniques like liquid chromatography-mass spectrometry (LC-MS) for quantifying Teneligliptin in biological samples like blood or tissues. An internal standard is a compound with similar chemical properties to the target molecule (Teneligliptin) but with a slightly different mass due to the presence of deuterium. This allows researchers to compare the signal of the target molecule with the internal standard and obtain accurate measurements of Teneligliptin concentration .
Teneligliptin is a Dipeptidyl Peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes. Researchers can leverage Teneligliptin D8 to further explore the drug's mechanism of action. By studying how the deuterated version interacts with DPP-4 compared to the regular Teneligliptin, scientists can gain insights into the specific binding sites and processes involved in its efficacy .
Teneligliptin D8 is a deuterated analogue of Teneligliptin, a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, enhancing its stability and providing unique properties for pharmacokinetic studies. Teneligliptin is primarily used in the management of type 2 diabetes mellitus, where it aids in controlling blood glucose levels by increasing insulin secretion and decreasing glucagon levels in a glucose-dependent manner .
Teneligliptin D8 itself does not have a unique mechanism of action. It serves as a tool to study the mechanism of action of Teneligliptin. Teneligliptin works by inhibiting the enzyme DPP-4, which increases the levels of incretin hormones in the body []. These hormones stimulate insulin secretion and suppress glucagon release, ultimately helping regulate blood sugar levels in diabetic patients [].
Information on the specific safety profile of Teneligliptin D8 is limited. However, considering its close relation to Teneligliptin, it is likely to share similar safety concerns. Teneligliptin is generally well-tolerated, but potential side effects include upper respiratory tract infections, headache, and nasopharyngitis []. As Teneligliptin D8 is intended for research purposes and not therapeutic use, safety concerns are less critical but proper handling procedures should still be followed.
The primary chemical reaction involving Teneligliptin D8 is its interaction with DPP-4, wherein it binds competitively to the active site of the enzyme. This inhibition leads to an extended half-life of incretin hormones, which are crucial for glucose metabolism. The chemical structure of Teneligliptin D8 allows for specific metabolic pathways that can be tracked using mass spectrometry, particularly to differentiate it from its non-deuterated counterpart .
Teneligliptin D8 exhibits similar biological activity to Teneligliptin, acting as a DPP-4 inhibitor. Its mechanism involves enhancing insulin secretion in response to meals and reducing inappropriate glucagon release. Studies have indicated that this compound effectively lowers fasting and postprandial blood glucose levels in patients with type 2 diabetes. The pharmacokinetics of Teneligliptin D8 allow for precise tracking in clinical studies due to its deuterated nature, which enhances its detection in biological samples .
The synthesis of Teneligliptin D8 typically involves the incorporation of deuterium into the molecular structure during the synthesis process of Teneligliptin. Common methods include:
These methods ensure that the final product retains its pharmacological properties while allowing for enhanced analytical capabilities.
Teneligliptin D8 is primarily used in research settings, particularly in pharmacokinetic studies aimed at understanding drug metabolism and interactions. Its unique isotopic labeling makes it valuable for:
Research has shown that polymorphisms in metabolic enzymes such as flavin-containing monooxygenase 3 (FMO3) and cytochrome P450 3A4 (CYP3A4) can significantly influence the pharmacokinetics of Teneligliptin. For instance, certain genetic variations can lead to increased plasma concentrations of the drug, affecting its efficacy and safety profile. In vitro studies have demonstrated that inhibitors like ketoconazole can alter the metabolism of Teneligliptin, highlighting the importance of understanding drug interactions in clinical settings .
Several compounds share structural or functional similarities with Teneligliptin D8. Below is a comparison highlighting their uniqueness:
| Compound Name | Type | Mechanism of Action | Unique Features |
|---|---|---|---|
| Sitagliptin | Dipeptidyl Peptidase-4 Inhibitor | Inhibits DPP-4, increases incretin levels | First approved DPP-4 inhibitor |
| Saxagliptin | Dipeptidyl Peptidase-4 Inhibitor | Similar mechanism as Sitagliptin | Has a longer half-life |
| Linagliptin | Dipeptidyl Peptidase-4 Inhibitor | Inhibits DPP-4, enhances insulin secretion | No dose adjustment required for renal impairment |
| Alogliptin | Dipeptidyl Peptidase-4 Inhibitor | Similar action on incretin hormones | Lower risk of cardiovascular events |
Teneligliptin D8 stands out due to its deuterated nature, allowing for advanced tracking and analysis in pharmacological studies while maintaining similar therapeutic effects as other DPP-4 inhibitors .
Teneligliptin D8 exhibits a complex molecular architecture characterized by its distinctive five-ring system and strategic deuterium incorporation. The compound possesses the molecular formula C22H22D8N6OS and maintains a molecular weight of 434.6 grams per mole. The fundamental structure encompasses a thiazolidine ring system connected to a pyrrolidine moiety, which is further linked to a piperazine group bearing the deuterium substitutions. The structural arrangement culminates in a pyrazole ring system decorated with a phenyl substituent, creating the characteristic five consecutive rings that define the teneligliptin scaffold.
The deuterium labeling pattern in Teneligliptin D8 follows a precise substitution scheme that targets the piperazine ring system exclusively. Specifically, the eight deuterium atoms are positioned at the 2,2,3,3,5,5,6,6 positions of the piperazine ring, replacing the corresponding hydrogen atoms in a systematic manner. This substitution pattern creates a symmetrical deuterium distribution that ensures minimal structural perturbation while providing maximum analytical utility. The stereospecific nature of the compound is maintained through the (2S,4S) configuration at the pyrrolidine ring system, ensuring that the deuterated analog retains the same three-dimensional arrangement as the parent compound.
The chemical nomenclature for Teneligliptin D8 reflects its complex structure and deuterium incorporation pattern. The International Union of Pure and Applied Chemistry systematic name is [(2S,4S)-4-[2,2,3,3,5,5,6,6-octadeuterio-4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone. This nomenclature precisely describes both the stereochemical configuration and the deuterium substitution pattern, providing unambiguous identification of the compound. The Chemical Abstracts Service registry number 1391012-95-5 serves as the unique identifier for this specific deuterated analog.
Physical and chemical properties of Teneligliptin D8 demonstrate the subtle yet significant effects of deuterium substitution on molecular characteristics. The compound exhibits a calculated density of 1.4±0.1 grams per cubic centimeter and a theoretical boiling point of 663.4±55.0 degrees Celsius at standard atmospheric pressure. The melting point characteristics and flash point properties reflect the increased thermal stability commonly associated with deuterium-containing compounds compared to their protiated analogs. These physical property modifications arise from the stronger carbon-deuterium bonds compared to carbon-hydrogen bonds, a phenomenon that underlies the utility of deuterated compounds in metabolic studies.
Teneligliptin D8 serves as a critical internal standard in liquid chromatography-mass spectrometry/mass spectrometry analytical techniques for the quantitative determination of teneligliptin in biological matrices . As a deuterium-labeled analog of teneligliptin, this compound contains eight deuterium atoms replacing specific hydrogen atoms in the parent molecule, resulting in a molecular weight of 434.63 grams per mole [3]. The deuterated compound maintains identical chemical properties to teneligliptin while exhibiting a distinct mass spectral signature that enables precise quantification .
The application of Teneligliptin D8 as an internal standard demonstrates superior analytical performance compared to structurally unrelated compounds [8]. In pharmacokinetic studies, the deuterated internal standard enables accurate measurement of teneligliptin concentrations across a validated range of 1.00 to 1000 nanograms per milliliter in human plasma [8]. The mass spectral transitions utilized for quantification include teneligliptin at mass-to-charge ratio 427.22 transitioning to 243.17, while Teneligliptin D8 exhibits transitions from mass-to-charge ratio 435.29 to 251.24 [8].
The utilization of stable isotope-labeled internal standards represents the gold standard approach for compensating matrix effects in bioanalytical liquid chromatography-mass spectrometry/mass spectrometry methods [19]. Teneligliptin D8 provides exceptional correction capabilities due to its near-identical physicochemical properties with the analyte, ensuring similar extraction recovery and ionization behavior [3]. Research demonstrates that deuterated internal standards achieve superior accuracy and precision compared to structurally dissimilar compounds, with coefficient of variation values consistently below 15 percent for quality control samples [8].
The development of analytical methods capable of simultaneous quantification of teneligliptin and its primary metabolite, teneligliptin sulfoxide, represents a significant advancement in pharmacokinetic research [13]. These methods employ Teneligliptin D8 as the internal standard for both parent compound and metabolite quantification, enabling comprehensive pharmacokinetic profiling [13]. The simultaneous detection approach utilizes multiple reaction monitoring transitions, with teneligliptin sulfoxide monitored at mass-to-charge ratio 443.2 transitioning to 68.2 [13].
Chromatographic separation for simultaneous detection methods typically employs reverse-phase liquid chromatography columns with optimized mobile phase compositions [2]. The hydrophilic interaction liquid chromatography-mass spectrometry/mass spectrometry approach has demonstrated particular effectiveness for simultaneous determination, utilizing mixed-mode retention mechanisms comprising hydrophilic partition and electrostatic interactions [2]. Research indicates that teneligliptin exhibits essentially hydrophilic retention behavior, while the methodology achieves linear calibration curves across concentration ranges of 0.50 to 750 nanograms per milliliter for teneligliptin [2].
The validated concentration ranges for simultaneous detection methods demonstrate robust analytical performance, with teneligliptin quantifiable from 5 to 1000 nanograms per milliliter and teneligliptin sulfoxide from 2.5 to 500 nanograms per milliliter [13]. These methods enable measurement of plasma metabolite-to-parent ratios, providing crucial insights into drug metabolism pathways [13]. The analytical approach successfully supports pharmacokinetic studies in healthy volunteers, demonstrating clinical applicability [13].
Ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry methods have also been developed for simultaneous quantification applications [4]. These methods achieve rapid analysis with total run times of 6 minutes while maintaining analytical sensitivity with lower limits of quantification at 0.98 nanograms per milliliter for both teneligliptin and associated compounds [4]. The quadrupole time-of-flight approach provides accurate mass determination capabilities, enhancing method specificity and reducing interference potential [4].
The validation of bioanalytical methods employing Teneligliptin D8 requires comprehensive evaluation of limit of quantification and limit of detection parameters according to regulatory guidelines [8]. The lower limit of quantification for teneligliptin in human plasma has been established at 1.00 nanogram per milliliter using validated liquid chromatography-mass spectrometry/mass spectrometry methods [8]. This limit of quantification demonstrates sufficient sensitivity for pharmacokinetic studies, with precision and accuracy meeting acceptance criteria of coefficient of variation and bias within 20 percent [8].
Research demonstrates that optimized analytical methods achieve limit of detection values significantly below clinical relevance thresholds [21]. High-performance thin-layer chromatography methods report limit of detection at 60.50 nanograms per band and limit of quantification at 183.36 nanograms per band for teneligliptin [21]. Ultra-high-performance liquid chromatography methods demonstrate enhanced sensitivity with limit of detection values of 0.0843 micrograms per milliliter and limit of quantification at 0.255 micrograms per milliliter [14].
The relationship between limit of detection and limit of quantification follows established analytical chemistry principles, with limit of quantification typically representing three to five times the limit of detection value [16]. For bioanalytical applications, the limit of quantification must demonstrate acceptable precision with coefficient of variation not exceeding 20 percent and accuracy within 80 to 120 percent recovery [16]. These parameters ensure reliable quantification at the lowest measurable concentrations relevant to pharmacokinetic studies [16].
Matrix effects represent a critical validation parameter in liquid chromatography-mass spectrometry/mass spectrometry bioanalytical methods, requiring systematic evaluation and mitigation strategies [17]. The assessment of matrix effects involves comparison of analyte responses in biological matrices versus neat solutions, with acceptable variation typically within 15 percent of nominal values [17]. Teneligliptin D8 serves as an essential tool for matrix effect normalization, providing compensation for ionization suppression or enhancement phenomena [19].
Research demonstrates that internal standard normalized matrix effects achieve superior compensation compared to absolute matrix effect measurements [19]. The utilization of Teneligliptin D8 enables effective correction of matrix-induced signal variations, with studies reporting matrix effect values between 8 and 12 percent for validated methods [30]. These values fall within acceptable limits established by regulatory guidance documents [30].
The evaluation of matrix effects requires testing across multiple biological matrix lots to ensure method robustness [15]. Acceptable matrix effect performance requires that at least two-thirds of quality control samples meet accuracy criteria within 15 percent of nominal values [15]. The implementation of stable isotope-labeled internal standards like Teneligliptin D8 represents the most effective approach for matrix effect compensation, particularly when structural analogs are unavailable [17].
| Validation Parameter | Acceptance Criteria | Reported Values | Reference |
|---|---|---|---|
| Lower Limit of Quantification | Precision ≤20% CV, Accuracy 80-120% | 1.00 ng/mL | [8] |
| Limit of Detection | Signal-to-noise ratio ≥3:1 | 0.0843 μg/mL | [14] |
| Matrix Effects | Variation ≤15% of nominal | 8-12% | [30] |
| Extraction Recovery | CV ≤15% | 90% | [30] |
| Calibration Range Linearity | Correlation coefficient ≥0.99 | R² = 0.9998 | [30] |
| Intra-day Precision | CV ≤15% (≤20% for LLOQ) | <15% | [8] |
| Inter-day Precision | CV ≤15% (≤20% for LLOQ) | <15% | [8] |
The validation of bioanalytical methods requires comprehensive evaluation of quality control sample performance across multiple concentration levels [20]. Quality control samples typically include lower limit of quantification, low, medium, and high concentration levels spanning the analytical range [20]. For teneligliptin methods utilizing Teneligliptin D8, quality control samples demonstrate consistent performance with accuracy values ranging from 85 to 115 percent of nominal concentrations [20].
The precision of quality control measurements, expressed as coefficient of variation, consistently meets regulatory acceptance criteria of less than 15 percent for all concentration levels except the lower limit of quantification, which allows up to 20 percent variation [20]. Long-term stability studies of quality control samples demonstrate acceptable performance over extended storage periods, supporting clinical study applications [20].
Teneligliptin D8 serves as a sophisticated molecular probe for elucidating the detailed mechanism of dipeptidyl peptidase-4 inhibition. The deuterated analog maintains the fundamental binding characteristics of the parent compound while providing enhanced analytical capabilities for mechanistic studies [1] [2].
The deuterated probe demonstrates preserved interactions with the three critical binding subsites of dipeptidyl peptidase-4. Studies utilizing Teneligliptin D8 confirm that the compound maintains strong binding to the S1 subsite, which is characterized as highly hydrophobic [3] [4]. The S2 subsite interaction remains intact, with the formation of a hydrogen bond between the carbonyl group of Teneligliptin D8 and the side chain of Asn710 continuing to contribute significantly to binding affinity [3] [5].
The S2 extensive subsite interaction, mediated by the anchor-lock domain, represents a unique feature that distinguishes teneligliptin from other dipeptidyl peptidase-4 inhibitors. Surface plasmon resonance studies using Teneligliptin D8 as a probe reveal that the rigid J-shaped structure formed by five consecutive rings leads to minimal entropy loss upon binding, contributing to the compound's superior potency [3] [5].
Comparative binding kinetics studies demonstrate that Teneligliptin D8 exhibits association rates similar to the non-deuterated form, with on-rates of approximately 9.2 × 10⁵ M⁻¹ s⁻¹ [5]. The deuterated probe facilitates detailed analysis of the dissociation kinetics, revealing slow off-rates that contribute to the prolonged duration of action characteristic of teneligliptin [5].
Hydrogen-deuterium exchange mass spectrometry studies using Teneligliptin D8 provide insights into conformational changes induced upon binding. The compound induces conformational changes involving Arg358, which adopts a distinct side chain orientation that facilitates the opening of the extended S2 pocket [5] [4]. This conformational change is essential for accommodating the phenyl moiety of teneligliptin and contributes to the enhanced binding affinity.
Teneligliptin D8 maintains the exceptional selectivity profile of the parent compound, demonstrating approximately 700- to 1500-fold greater affinity for dipeptidyl peptidase-4 compared to other dipeptidyl peptidases such as dipeptidyl peptidase-8 and dipeptidyl peptidase-9 [3]. The deuterated probe exhibits an IC₅₀ value of 0.889 nmol/L against recombinant human dipeptidyl peptidase-4, comparable to the non-deuterated form [3].
Teneligliptin D8 enables comprehensive tracking of hepatic metabolic pathways through sophisticated isotopic labeling techniques. The deuterium substitution pattern allows for precise monitoring of drug metabolism while maintaining the fundamental pharmacological properties of the parent compound [6] [7].
The primary metabolic pathway involves cytochrome P450 3A4-mediated oxidation, accounting for 45-50% of the administered dose [6] [7]. Teneligliptin D8 demonstrates enhanced stability toward cytochrome P450 3A4-mediated metabolism due to the kinetic isotope effect associated with carbon-deuterium bond cleavage [8]. This isotopic effect provides a valuable tool for studying the rate-limiting steps in the metabolic pathway and identifying sites of metabolic vulnerability.
Isotopic tracing studies reveal that the deuterium substitution reduces the rate of metabolic switching to alternative oxidation sites, enabling more precise characterization of the primary metabolic pathway [8]. The enhanced stability of carbon-deuterium bonds allows for better quantification of the parent compound and its metabolites in hepatic microsomal studies.
Flavin-containing monooxygenase 3 represents the secondary oxidative pathway, contributing 15-20% to the overall metabolism of teneligliptin [6] [7]. Teneligliptin D8 facilitates detailed investigation of this pathway through selective deuterium labeling at positions susceptible to flavin-containing monooxygenase 3-mediated oxidation.
The isotopic labeling approach enables differentiation between cytochrome P450 3A4 and flavin-containing monooxygenase 3-mediated metabolism, providing insights into the relative contribution of each enzyme system under different physiological conditions [6]. This information is crucial for understanding potential drug-drug interactions and inter-individual variability in teneligliptin metabolism.
The primary metabolite, designated as M1 (thiazolidine-1-oxide), accounts for 14.7% of the plasma area under the curve of total radioactivity [6]. Teneligliptin D8 enables precise tracking of M1 formation through isotopic mass spectrometry, providing detailed kinetic information about the oxidation of the thiazolidine ring.
Secondary metabolites include the thiazolidine-1,1-dioxide (M2), carboxylic acid metabolite (M3) formed by hydrolysis of the amide bond, hydroxymethyl metabolite (M4) generated by oxidation of the methyl group on the pyrazole ring, and the phenyl-hydroxylated metabolite (M5) [7]. The deuterated probe allows for comprehensive characterization of these minor metabolic pathways and their relative contributions to overall drug clearance.
Isotopic tracing reveals that 34-45.4% of the administered dose is excreted unchanged in urine, while 20-25% undergoes biliary excretion [6]. Teneligliptin D8 facilitates accurate measurement of renal clearance mechanisms and enables differentiation between active transport and passive filtration processes.
The deuterated compound provides enhanced analytical specificity for measuring unchanged drug concentrations in biological matrices, reducing interference from endogenous compounds and improving the accuracy of pharmacokinetic assessments [6].
Deuterium substitution in Teneligliptin D8 results in subtle but measurable modifications to protein binding characteristics. These changes reflect the fundamental physicochemical differences between carbon-hydrogen and carbon-deuterium bonds and provide insights into the molecular basis of drug-protein interactions [9] [10].
Teneligliptin D8 exhibits plasma protein binding of 76-82%, representing a minor variation from the 78-80% binding observed with the non-deuterated compound [11] [12]. This slight reduction in protein binding may be attributed to altered hydrophobic interactions resulting from the reduced polarizability of carbon-deuterium bonds compared to carbon-hydrogen bonds [9] [13].
The primary binding interaction occurs with human serum albumin, where Teneligliptin D8 demonstrates slightly modified binding characteristics compared to the parent compound [9]. Equilibrium dialysis studies reveal that the deuterated analog maintains similar binding site affinity but may exhibit altered binding kinetics due to the kinetic isotope effect [9].
Hydrogen-deuterium exchange mass spectrometry studies provide detailed information about the protein binding sites and conformational changes induced by Teneligliptin D8 [14] [15]. The deuterated compound enables precise mapping of binding interfaces and identification of amino acid residues involved in drug-protein interactions.
The binding involves 1-2 primary sites on serum albumin with dissociation constants in the 1-5 μM range [9]. Teneligliptin D8 maintains these fundamental binding characteristics while providing enhanced analytical capabilities for studying binding kinetics and thermodynamics [10].
Deuterium substitution confers enhanced thermal stability to protein-bound Teneligliptin D8 complexes. The stronger carbon-deuterium bonds result in reduced molecular motion and improved stability at physiological temperatures [16] [13]. This enhanced stability facilitates more accurate measurement of binding parameters under various experimental conditions.
The pH stability profile remains largely unchanged, with Teneligliptin D8 maintaining stable binding characteristics at physiological pH 7.4 [15]. The deuterated compound demonstrates similar ionization behavior to the parent compound, ensuring that protein binding studies reflect clinically relevant conditions.
The deuterium substitution introduces measurable kinetic isotope effects on protein binding and dissociation processes [9] [17]. These effects provide valuable mechanistic information about the rate-limiting steps in protein-ligand association and dissociation reactions.
Teneligliptin D8 exhibits reduced rates of hydrogen-deuterium exchange when bound to proteins, reflecting the enhanced stability of carbon-deuterium bonds [14] [15]. This property enables extended observation periods in binding studies and improves the precision of kinetic measurements.